Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate
Description
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is known for its unique bicyclic structure, which imparts specific stereochemical properties that are valuable in synthetic chemistry and drug design.
Properties
IUPAC Name |
ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10(11)6-7-3-4-8(10)5-7/h7-8H,2-6,11H2,1H3/t7-,8+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGQIAXYZAGEOB-QXFUBDJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]2CC[C@@H]1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Functional Group Introduction: Functional groups are introduced through various chemical reactions, such as halogenation, amination, and esterification.
Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.
Substitution: Nucleophiles or electrophiles in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions or signaling pathways.
Comparison with Similar Compounds
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
Rac-ethyl (1r,2r,4r,5r)-5-aminobicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic compound with different stereochemistry, leading to distinct chemical and biological properties.
Rac-(1r,2r,4s)-2-bromobicyclo[2.2.1]heptane: A brominated derivative with unique reactivity and applications.
Rac-(1r,2r,4s)-bicyclo[2.2.1]heptane-2-sulfonyl chloride: A sulfonyl chloride derivative used in sulfonation reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
